Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate
Overview
Description
Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate is an organic compound with the molecular formula C11H15NO3 It is a derivative of carbamic acid and contains a hydroxyphenyl group, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate typically involves the reaction of ethyl chloroformate with 2-(4-hydroxyphenyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C2H5OCOCl+H2NCH2CH2C6H4OH→C2H5OCO-NHCH2CH2C6H4OH+HCl
The reaction is typically carried out at low temperatures to prevent side reactions and to ensure high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate can undergo oxidation reactions, particularly at the hydroxyphenyl group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the carbamate group.
Substitution: The hydroxy group in the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The carbamate group can also participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Propyl N-[2-(4-hydroxyphenyl)ethyl]carbamate: Similar structure but with a propyl group instead of an ethyl group.
Benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate: Contains a benzyl group, which imparts different chemical properties and reactivity.
The uniqueness of this compound lies in its balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in different fields.
Properties
IUPAC Name |
ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-15-11(14)12-8-7-9-3-5-10(13)6-4-9/h3-6,13H,2,7-8H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGMINZYLYOVNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376194 | |
Record name | Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70275-54-6 | |
Record name | Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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